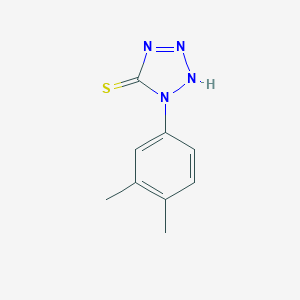

1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol

Description

BenchChem offers high-quality 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-(3,4-dimethylphenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-6-3-4-8(5-7(6)2)13-9(14)10-11-12-13/h3-5H,1-2H3,(H,10,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJBFGNECRVKEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=S)N=NN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the novel heterocyclic compound, 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol. In the absence of direct experimental spectra in publicly available literature, this guide presents a detailed, predicted dataset based on established NMR principles and data from structurally analogous compounds. We will delve into the rationale behind the predicted chemical shifts and coupling patterns, offering a robust framework for the structural elucidation of this molecule. Furthermore, this document outlines a detailed protocol for the synthesis of the title compound and the subsequent acquisition and processing of its NMR spectra, ensuring scientific integrity and reproducibility. This guide is intended to be an essential resource for researchers in medicinal chemistry, materials science, and organic synthesis who are working with tetrazole derivatives.

Introduction

Tetrazole derivatives are a prominent class of nitrogen-rich heterocyclic compounds that have garnered significant interest in pharmaceutical and materials science due to their diverse biological activities and unique chemical properties.[1] The tetrazole ring can act as a bioisostere for the carboxylic acid group, offering improved metabolic stability and bioavailability in drug candidates.[2] The incorporation of a thiol group at the 5-position of the tetrazole ring introduces a versatile functional handle for further chemical modifications and potential coordination with metal ions. The specific compound of interest, 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol, combines these features with a substituted aromatic moiety, making it a promising scaffold for the development of novel therapeutic agents and functional materials.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural characterization of organic molecules.[3] Through the analysis of chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in a molecule can be determined. This guide will provide a detailed interpretation of the predicted NMR spectra of 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol, offering a virtual roadmap for its identification and characterization.

Synthesis of 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol

The synthesis of 1-substituted-1H-tetrazole-5-thiols is typically achieved through a cyclization reaction between an isothiocyanate and an azide source. The following protocol outlines a reliable method for the preparation of the title compound.

Experimental Protocol: Synthesis

Materials:

-

3,4-dimethylphenyl isothiocyanate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylphenyl isothiocyanate (1.0 eq) in anhydrous DMF (20 mL).

-

To this solution, add sodium azide (1.2 eq) portion-wise at room temperature. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (100 mL).

-

Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated HCl. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

-

For further purification, dissolve the crude product in ethyl acetate and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol.

NMR Data Acquisition and Processing

The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The following is a standard protocol for the ¹H and ¹³C NMR analysis of 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the synthesized 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to the potential for hydrogen bonding with the thiol proton and its ability to dissolve a wide range of organic compounds.[4]

-

Filter the solution into a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio).

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Predicted NMR Data and Spectral Interpretation

Due to the lack of publicly available experimental data, the following ¹H and ¹³C NMR data for 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol are predicted based on established substituent effects and data from analogous compounds.[5][6]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~14.0 - 15.0 | br s | 1H | SH |

| ~7.5 - 7.6 | d | 1H | Ar-H |

| ~7.4 - 7.5 | dd | 1H | Ar-H |

| ~7.3 - 7.4 | d | 1H | Ar-H |

| ~2.3 | s | 3H | CH₃ |

| ~2.2 | s | 3H | CH₃ |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=S (Thione tautomer) |

| ~140.0 | Ar-C |

| ~138.0 | Ar-C |

| ~135.0 | Ar-C |

| ~131.0 | Ar-CH |

| ~128.0 | Ar-CH |

| ~120.0 | Ar-CH |

| ~19.5 | CH₃ |

| ~19.0 | CH₃ |

Detailed Spectral Analysis

¹H NMR Spectrum:

-

Thiol Proton (SH): A broad singlet is anticipated in the downfield region (~14.0 - 15.0 ppm). The broadness and downfield shift are characteristic of a thiol proton involved in hydrogen bonding and potential tautomerism with the thione form.[2]

-

Aromatic Protons (Ar-H): The 3,4-disubstituted phenyl ring will give rise to a complex splitting pattern. We expect a doublet for the proton at the 2-position, a doublet of doublets for the proton at the 6-position, and a doublet for the proton at the 5-position. The exact chemical shifts are influenced by the electron-withdrawing nature of the tetrazole ring.

-

Methyl Protons (CH₃): Two distinct singlets are predicted for the two methyl groups on the phenyl ring, likely around ~2.2-2.3 ppm.

¹³C NMR Spectrum:

-

Tetrazole Carbon (C=S): The carbon of the tetrazole ring attached to the sulfur atom is expected to resonate at a significantly downfield chemical shift, around ~165.0 ppm, which is characteristic of a thione carbon.[7] This suggests that in solution, the thione tautomer may be the predominant form.

-

Aromatic Carbons (Ar-C and Ar-CH): Six signals are expected for the aromatic carbons. The two quaternary carbons attached to the methyl groups and the tetrazole ring will have distinct chemical shifts from the three protonated aromatic carbons.

-

Methyl Carbons (CH₃): Two signals in the aliphatic region (~19.0-19.5 ppm) are predicted for the two non-equivalent methyl carbons.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol with atom numbering for NMR assignment.

Experimental Workflow

Caption: Workflow for the synthesis and NMR analysis of the target compound.

Conclusion

References

-

SpectraBase. N-(3,4-dimethylphenyl)-3,4-dimethoxybenzamide - Optional[13C NMR] - Chemical Shifts. [Link]

-

MDPI. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. [Link]

-

Journal of Pharmaceutical Negative Results. STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

ResearchGate. Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. [Link]

-

South African Journal of Chemistry. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. [Link]

-

PubMed. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. [Link]

-

University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Georg Thieme Verlag. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Elsevier. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

PubChem. 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

ResearchGate. 1 H-NMR data of the tetrazole compounds. [Link]

-

Semantic Scholar. 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

PubMed Central. Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]

-

ResearchGate. Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1).. [Link]

-

National Institutes of Health. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. [Link]

Sources

- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. 1-Phenyltetrazole-5-thiol(86-93-1) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 3,4-Dimethylphenol(95-65-8) 1H NMR spectrum [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Crystal Structure of 1-(3,4-Dimethylphenyl)-1H-tetrazole-5-thiol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthesis, spectroscopic characterization, and anticipated crystal structure of 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol. While the definitive crystal structure of this specific molecule is not yet publicly available, this document leverages extensive data from closely related 1-aryl-1H-tetrazole-5-thiol derivatives to offer a predictive overview of its solid-state architecture. We will delve into the critical aspects of its molecular geometry, intermolecular interactions, and the influential thiol-thione tautomerism. This guide also presents detailed, field-proven protocols for the synthesis and characterization of this class of compounds, making it an essential resource for researchers engaged in the design and development of novel tetrazole-based therapeutics.

Introduction: The Significance of Tetrazole-5-thiols in Medicinal Chemistry

The tetrazole ring is a key pharmacophore in modern drug discovery, often employed as a bioisosteric replacement for a carboxylic acid group. This substitution can enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[1] The introduction of a thiol group at the 5-position of the tetrazole ring opens up a rich field of chemical and biological exploration. These 1-aryl-1H-tetrazole-5-thiol derivatives are not only pivotal intermediates in organic synthesis but also exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 3,4-dimethylphenyl substituent on the tetrazole ring is of particular interest as it allows for a systematic investigation of the impact of steric and electronic effects on the compound's solid-state properties and biological function. A thorough understanding of the crystal structure of these molecules is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

Synthesis and Crystallization of 1-(3,4-Dimethylphenyl)-1H-tetrazole-5-thiol

The synthesis of 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol can be achieved through a well-established synthetic route, which is adaptable for a variety of substituted aryl precursors. The general strategy involves the reaction of the corresponding aryl isothiocyanate with an azide source.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 3,4-Dimethylphenyl Isothiocyanate

-

To a stirred solution of 3,4-dimethylaniline (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add thiophosgene (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-dimethylphenyl isothiocyanate, which can be used in the next step without further purification.

Step 2: Cycloaddition to form 1-(3,4-Dimethylphenyl)-1H-tetrazole-5-thiol

-

Dissolve 3,4-dimethylphenyl isothiocyanate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the product.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray crystallography is a critical step. Slow evaporation of a saturated solution of the purified product in a suitable solvent system is a common and effective method.

-

Dissolve the purified 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol in a minimal amount of a hot solvent mixture, such as ethanol/water or acetone/hexane.

-

Allow the solution to cool slowly to room temperature.

-

If no crystals form, store the solution at 4 °C for several days.

-

Alternatively, the slow evaporation of the solvent from a dilute solution in a beaker covered with perforated parafilm can yield high-quality crystals.

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of Tetrazole Thiols

Introduction

The tetrazole ring system, a five-membered aromatic heterocycle containing four nitrogen atoms, is a privileged scaffold in medicinal and materials chemistry.[1][2] When functionalized with a thiol group at the C5 position, the resulting 5-mercaptotetrazoles, or tetrazole thiols, exhibit a fascinating and complex array of physicochemical properties that make them exceptionally valuable building blocks. Their most celebrated role is as a bioisostere for the carboxylic acid group, a strategic replacement that can profoundly enhance the pharmacokinetic profile of drug candidates.[2][3]

This guide provides a comprehensive exploration of the core properties of tetrazole thiols, moving beyond a simple recitation of facts to explain the underlying principles that govern their behavior. We will delve into their structural duality, reactivity, and analytical characterization, providing field-proven insights for researchers, scientists, and drug development professionals seeking to harness the unique potential of this heterocyclic system.

Section 1: The Thiol-Thione Tautomerism: A Duality in Structure and Reactivity

The chemistry of tetrazole thiols is fundamentally governed by a prototropic tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.[4] This duality is not merely an academic curiosity; it dictates the molecule's reactivity, acidity, and coordination behavior. The equilibrium is sensitive to the physical state, solvent polarity, and the nature of the substituent at the N1 position.

In solution, the more polar 1H-thione tautomer often predominates, a preference that increases with the polarity of the solvent.[5][6] In the gas phase, however, the 2H-thiol form can be more prevalent.[5][7] In the solid state, the 1H-thione form is typically observed, stabilized by intermolecular hydrogen bonding.[5][8] This dynamic equilibrium is the root of the molecule's ability to act as both a sulfur and a nitrogen nucleophile.[4]

Caption: Prototropic equilibrium between the thiol and thione tautomers of a 1-substituted-1H-tetrazole-5-thiol.

Section 2: Acidity and Key Physicochemical Properties

Tetrazoles are weakly acidic, with a pKa for the parent ring of approximately 4.9, comparable to that of carboxylic acids like propanoic acid.[1][7] This acidity stems from the significant resonance stabilization of the resulting tetrazolate anion, where the negative charge is delocalized across the aromatic ring system.[1][9]

The introduction of the thiol/thione group at the C5 position further modulates this acidity. The N-H proton of the 1H-thione tautomer is acidic, and its deprotonation is the basis for the moiety's primary role as a carboxylic acid bioisostere. The resulting anion is extensively delocalized, with significant charge density on both the exocyclic sulfur and the N4 atom of the ring.[10] This delocalization is crucial for its ability to form similar hydrogen bond interactions as a carboxylate.[11][12]

Table 1: Comparative Acidity Data

| Compound | pKa (in water) | Rationale for Comparison |

|---|---|---|

| Tetrazole | ~4.9[1][7] | Parent ring system acidity. |

| 5-Substituted Tetrazole Thiols | Varies (typically 3-5) | Acidity is influenced by the N1-substituent. |

| Acetic Acid | 4.76[6] | Key bioisosteric counterpart. |

| Ethanethiol | ~10.6[13] | Demonstrates the profound acidifying effect of the tetrazole ring on the thiol group. |

Note: pKa values for specific tetrazole thiols can vary based on substituents and solvent conditions.[14]

Section 3: Synthesis and Chemical Reactivity

A robust and widely adopted method for the synthesis of 1-substituted-1H-tetrazole-5-thiols involves the [3+2] cycloaddition of an azide source, typically sodium azide, to an isothiocyanate.[1][15] This reaction is often performed in water or polar organic solvents and provides good to excellent yields of the target heterocycle.[15]

Experimental Protocol: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol

This protocol is a representative example of the synthesis of a common tetrazole thiol derivative.

Materials:

-

Phenyl isothiocyanate

-

Sodium azide (NaN₃)

-

Pyridine

-

Deionized water

-

Hydrochloric acid (2M)

-

Reaction vessel with magnetic stirring and temperature control

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve phenyl isothiocyanate (1.0 eq) in a minimal amount of pyridine in the reaction vessel.

-

Azide Addition: While stirring vigorously, add a solution of sodium azide (1.1 eq) dissolved in deionized water to the reaction mixture at room temperature.

-

Reaction Monitoring: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting isothiocyanate is consumed (typically several hours).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath.

-

Precipitation: Slowly acidify the mixture with 2M HCl. The product will precipitate out of the solution as a white or pale yellow solid.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.

-

Drying: Dry the product under vacuum to yield 1-phenyl-1H-tetrazole-5-thiol.[1][15]

The Challenge of Chemoselectivity

The dual nucleophilicity of the tetrazole thiol anion presents a significant challenge in derivatization reactions, such as alkylation. It can react either through the exocyclic sulfur atom to form S-substituted products or through a ring nitrogen atom (typically N4) to yield N-substituted products.[4] Controlling this chemoselectivity is a critical task, as the two isomers possess different biological and physical properties. Reaction conditions, including the choice of solvent, base, and electrophile, must be carefully optimized to favor the desired product.

Caption: Competing S- and N-alkylation pathways for the tetrazole thiol anion.

Section 4: Coordination Chemistry

The tetrazole thiol scaffold is a highly versatile ligand in coordination chemistry. The deprotonated anion possesses multiple donor sites—the exocyclic sulfur and several ring nitrogens—allowing it to bind to metal ions in various modes. These include monodentate coordination through the sulfur atom and, more complexly, acting as a bridging ligand to connect multiple metal centers.[16][17] For instance, ligands like 5-mercapto-1-phenyl-1H-tetrazole have been shown to coordinate with four copper(I) ions in a μ₄-bridging fashion, utilizing the N3, N4, and S atoms to construct intricate 2D double-layer structures.[18] This ability to form stable, multidimensional coordination polymers is of significant interest for developing new functional materials.[19]

Caption: Schematic of a tetrazole thiol acting as a bridging ligand for multiple metal centers.

Section 5: Spectroscopic and Analytical Characterization

Unambiguous characterization of tetrazole thiols and their derivatives is crucial. A combination of spectroscopic techniques is typically employed.

-

¹H NMR Spectroscopy: The acidic N-H proton of the thione tautomer typically appears as a broad signal far downfield (>13 ppm), though it can be exchangeable with D₂O.[1] Signals corresponding to the N1-substituent provide key structural information.

-

¹³C NMR Spectroscopy: The C5 carbon, bonded to the sulfur, is a characteristic signal, often appearing in the range of 155-165 ppm.[1][20]

-

FT-IR Spectroscopy: The thione tautomer displays a characteristic C=S stretching vibration. The N-H stretch appears as a broad band, while the absence of a sharp S-H stretch (typically around 2550-2600 cm⁻¹) is indicative of the thione form being predominant in the sample (e.g., in a KBr pellet).[21]

-

UV-Vis Spectroscopy: Tetrazole thiols exhibit characteristic UV absorption maxima that can be used for quantitative analysis and to study electronic transitions within the aromatic system.[22]

Section 6: The Role in Drug Discovery: A Superior Carboxylic Acid Bioisostere

The most significant application of the tetrazole thiol moiety in drug development is its function as a bioisostere of the carboxylic acid group.[2][23] This strategic substitution is employed to overcome common liabilities associated with carboxylic acids, such as poor metabolic stability and limited cell membrane permeability.

The rationale for this bioisosteric relationship is twofold:

-

Similar Acidity: The tetrazole N-H proton has a pKa very close to that of a carboxylic acid, meaning it exists primarily in its deprotonated, anionic form at physiological pH (7.4).[1][7]

-

Hydrogen Bonding: The delocalized negative charge on the tetrazolate anion allows it to act as a strong hydrogen bond acceptor, mimicking the interactions of a carboxylate with biological targets like enzymes and receptors.[11][12]

Compared to a carboxylic acid, the tetrazole ring is more lipophilic and is generally more resistant to metabolic degradation, potentially leading to improved oral bioavailability and a longer duration of action.[2][21] This has led to the incorporation of the tetrazole moiety into numerous marketed drugs, including the antihypertensive agent Losartan and the cephalosporin antibiotic Cefotiam.[3]

Conclusion

Tetrazole thiols are far more than simple heterocyclic compounds. Their existence as a dynamic tautomeric equilibrium endows them with a rich and tunable set of properties. From their carboxylic acid-like acidity and dual nucleophilicity to their versatility as ligands in coordination chemistry, they offer a powerful toolkit for chemists. For drug development professionals, their role as a metabolically robust bioisostere for carboxylic acids provides a proven strategy to optimize lead compounds and design next-generation therapeutics. A thorough understanding of the fundamental principles outlined in this guide is essential for any scientist looking to innovate with this remarkable chemical entity.

References

- Thiotetrazoles: Synthesis and Reactivity.

- Synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates in water.

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. NIH.

- Synthesis of 1‐Substituted‐1H‐tetrazole‐5‐thiones. ResearchGate.

- Synthesis 1‐substituted 1H‐tetrazol‐5‐thioles from isothiocyanates. ResearchGate.

- Coordination modes of the tetrazole-5-thiol unit. ResearchGate.

- Theoretical studies on tautomerism of tetrazole 5-thion. ResearchGate.

- 1H / 2H tautomerism of tetrazoles. ResearchGate.

- Crystal and molecular structure of 1-phenyl-1H-tetrazole-5-thiolate. SciSpace.

- Structural, Physical, Surface and NMR Study of 5-(Benzylthio)-1H-Tetrazole Compound.

- Synthesis of 1H-tetrazoles. Organic Chemistry Portal.

- Synthesis and properties of 1,2,4-triazole-3-thiols. ResearchGate.

- Tetrazole. Wikipedia.

- UV-vis absorption spectra of tetrazole. ResearchGate.

- Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. Life Chemicals.

- An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society.

- Potential Pharmacological Activities of Tetrazoles in The New Millennium.

- Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds.

- Advances in synthesis of tetrazoles coordinated to metal ions. Arkivoc.

- The Hydrogen Bond Environments of 1H-tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole-Carboxylic Acid Bioisosterism. PubMed.

- Mechanical Properties of Thiol-Tetrazole Methylsulfone Hydrogels.

- Tautomerism and Intramolecular Hydrogen Shifts of 5-amino-tetrazole. PubMed.

- A Comprehensive Guide to Tetrazole Uses. Guidechem.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds. MDPI.

- Tetrazoles: Synthesis, Structures, Physico-Chemical Properties and Application. CORE.

- Tetrazole acetic acid: tautomers, conformers, and isomerization. PubMed.

- Acidity Constants of Some Tetrazole Compounds. ResearchGate.

- Mixed Ligand Complexes of Hg-tetrazole-thiolate with phosphine. Tikrit Journal of Pure Science.

- Why do the tetrazole molecules have pKa equal to 4.9 in spite of four nitrogen atoms in the ring? Quora.

- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.

- The Hydrogen Bond Environments of 1H-Tetrazole and Tetrazolate Rings. ResearchGate.

- X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles. ResearchGate.

- Tetrazoles via Multicomponent Reactions. PMC - PubMed Central.

- X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles. Growing Science.

- Structural tuning of tetrazole-BODIPY Ag(i) coordination compounds. PubMed Central.

- Acidity of thiols. YouTube.

- Facile formation of tetrazole–thiolato Pd(ii) and Pt(ii) complexes. New Journal of Chemistry (RSC Publishing).

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Tetrazole - Wikipedia [en.wikipedia.org]

- 8. growingscience.com [growingscience.com]

- 9. quora.com [quora.com]

- 10. scispace.com [scispace.com]

- 11. The hydrogen bond environments of 1H-tetrazole and tetrazolate rings: the structural basis for tetrazole-carboxylic acid bioisosterism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. google.com [google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. tjpsj.org [tjpsj.org]

- 17. Facile formation of tetrazole–thiolato Pd(ii) and Pt(ii) complexes through deprotonation or oxidative addition using organic tetrazole–thiones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. arkat-usa.org [arkat-usa.org]

- 20. researchgate.net [researchgate.net]

- 21. pnrjournal.com [pnrjournal.com]

- 22. researchgate.net [researchgate.net]

- 23. Page loading... [guidechem.com]

A Comprehensive Technical Guide to the Thermal Stability of Tetrazole Compounds

Introduction: The Double-Edged Sword of High Nitrogen Content

Tetrazole and its derivatives represent a fascinating and vital class of heterocyclic compounds, distinguished by a five-membered aromatic ring containing four nitrogen atoms.[1] This exceptionally high nitrogen content endows them with a unique set of properties, making them invaluable in diverse fields, from pharmaceuticals to energetic materials.[2][3] In medicinal chemistry, the tetrazole ring is a widely used bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic profiles in numerous FDA-approved drugs.[2][4] Conversely, this same nitrogen-rich structure is responsible for their high positive heats of formation, a key characteristic of energetic materials used in gas generators and propellants.[2][5]

However, the inherent energy of the tetrazole ring also presents a significant challenge: thermal stability. Understanding and predicting the response of these compounds to thermal stress is not merely an academic exercise; it is a critical safety and efficacy requirement. For pharmaceutical scientists, unexpected decomposition can lead to drug degradation, loss of potency, and the formation of potentially toxic byproducts.[4] For materials scientists, controlling the thermal decomposition is paramount to ensuring the safety, reliability, and performance of energetic systems.[6]

This guide provides an in-depth exploration of the thermal stability of tetrazole compounds, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental mechanisms of decomposition, explore the myriad factors that influence stability, detail the essential experimental techniques for assessment, and provide a framework for evaluating and mitigating thermal risks.

Section 1: The Theoretical Framework of Tetrazole Decomposition

The thermal decomposition of tetrazole is not a simple, singular event. It is a complex process governed by intricate reaction pathways, tautomeric equilibria, and the influence of substituents. A foundational understanding of these pathways is essential for interpreting experimental data and predicting the behavior of novel tetrazole derivatives.

Competing Decomposition Pathways

At its core, the thermal decomposition of the tetrazole ring proceeds via two primary, competing pathways[7][8]:

-

Nitrogen (N₂) Elimination: This pathway involves the extrusion of a molecule of dinitrogen, a highly stable and entropically favored process. This route often proceeds through the formation of a highly reactive nitrene intermediate.

-

Hydrazoic Acid (HN₃) Elimination: This alternative pathway leads to the formation of hydrazoic acid, a toxic and explosive compound.

The prevalence of one pathway over the other is heavily influenced by the substitution pattern on the tetrazole ring.[8] For instance, N-substituted tetrazoles are suggested to primarily decompose via the elimination of a nitrogen molecule directly from the ring.[9] In contrast, C-substituted tetrazoles may first undergo isomerization to an azidoimine before decomposition.[9]

The Critical Role of Tautomerism

For NH-unsubstituted and 1-substituted tetrazoles, tautomerism plays a pivotal role in dictating the decomposition mechanism.[10][11] The two primary tautomers are the 1H- and 2H-forms. The position of the proton significantly impacts the electronic distribution within the ring and, consequently, its stability and reactivity.[11]

Computational studies have revealed that the interconversion between these tautomers, while having high monomolecular barriers, can be significantly lowered in the presence of hydrogen-bonded complexes, facilitating rapid equilibrium.[10] The 1H and 2H tautomers can then decompose through distinct mechanisms, influencing the final product distribution.[12] The tautomeric equilibrium is itself influenced by the physical state, solvent polarity, and the electronic nature of substituents at the C5 position.[11]

Figure 1: Generalized decomposition pathways of tetrazoles.

Section 2: Factors Influencing Thermal Stability

The thermal stability of a tetrazole compound is not an intrinsic constant but is modulated by a delicate interplay of structural and environmental factors. A thorough understanding of these factors is crucial for the rational design of stable tetrazole-containing molecules.

Intrinsic Factors

-

Substituent Effects: The nature and position of substituents on the tetrazole ring are arguably the most significant determinants of thermal stability.

-

Electronic Effects: Electron-withdrawing groups (EWGs) tend to decrease the thermal stability of the tetrazole ring. For instance, the stability of pyrazolyltetrazoles decreases with an increase in the electronegativity of the pyrazole substituent.[9] Conversely, electron-donating groups (EDGs) can enhance stability.

-

Steric Effects: Bulky substituents can introduce ring strain, potentially lowering the activation energy for decomposition. However, they can also hinder intermolecular interactions that might otherwise catalyze decomposition.

-

-

Isomerism: The substitution pattern on the ring significantly influences stability. For example, 1,5-disubstituted tetrazoles and 2,5-disubstituted tetrazoles decompose through different mechanisms and exhibit different thermal profiles.[12]

-

Crystal Packing and Intermolecular Interactions: In the solid state, the way molecules are arranged in the crystal lattice can have a profound impact on thermal stability. Strong intermolecular interactions, such as hydrogen bonding, can stabilize the crystal lattice, requiring more energy to initiate decomposition.

Extrinsic Factors

-

Heating Rate: The rate at which a sample is heated can influence its apparent decomposition temperature. Higher heating rates often result in higher observed decomposition temperatures, a phenomenon that can be indicative of complex reaction kinetics.[6][8]

-

Atmosphere: The composition of the surrounding atmosphere (e.g., inert vs. oxidative) can affect the decomposition pathway and byproducts.

-

Presence of Catalysts: Acids and bases can catalyze the decomposition of tetrazoles. This is a critical consideration in pharmaceutical formulations where excipients could potentially interact with the tetrazole-containing active pharmaceutical ingredient (API).

Section 3: Experimental Assessment of Thermal Stability

A robust and systematic experimental evaluation is the cornerstone of assessing the thermal stability of tetrazole compounds. Several thermoanalytical techniques are routinely employed to characterize decomposition behavior and determine key safety parameters.[13]

Key Analytical Techniques

-

Differential Scanning Calorimetry (DSC): DSC is one of the most widely used techniques for studying the thermal properties of energetic materials.[13] It measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can determine the onset temperature of decomposition (T_onset), the peak exothermic temperature (T_peak), and the enthalpy of decomposition (ΔH_d).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides information about the temperature at which decomposition begins, the rate of mass loss, and the nature of the residue.

-

Accelerating Rate Calorimetry (ARC): ARC is used to study thermal runaway reactions under adiabatic conditions. It provides data on the time-temperature-pressure relationship for an exothermic reaction, which is critical for assessing worst-case scenarios in chemical processing and storage.[14]

Experimental Workflow for Thermal Hazard Assessment

A typical workflow for assessing the thermal stability of a new tetrazole compound involves a multi-step approach, starting with small-scale screening and progressing to more detailed hazard analysis.

Figure 2: Experimental workflow for thermal hazard assessment.

Step-by-Step Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-3 mg of the tetrazole compound into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any evolved gases and prevent evaporation.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Experimental Program:

-

Equilibrate the cell at a starting temperature well below the expected decomposition point (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is beyond the completion of the decomposition event.

-

Maintain an inert atmosphere by purging the cell with nitrogen gas.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the onset temperature of the decomposition exotherm (T_onset) by extrapolating the baseline to the tangent of the initial slope of the exotherm.

-

Identify the peak temperature of the exotherm (T_peak).

-

Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔH_d).

-

Section 4: Structure-Stability Relationships: A Predictive Approach

By systematically studying the thermal behavior of a wide range of tetrazole derivatives, it is possible to establish qualitative and quantitative structure-stability relationships. This knowledge is invaluable for the in silico design of new compounds with tailored thermal properties.

The following table summarizes the general effects of different substituent groups on the thermal stability of the tetrazole ring. It is important to note that these are general trends, and the actual stability will depend on the specific combination and position of substituents.

| Substituent Type at C5 Position | General Effect on Thermal Stability | Example T_onset Range (°C) |

| Alkyl (e.g., -CH₃) | Generally stable | 200 - 250 |

| Aryl (e.g., -Ph) | Stability influenced by aryl substituents | 220 - 280 |

| Amino (-NH₂) | Can decrease stability | 180 - 230 |

| Nitro (-NO₂) | Significantly decreases stability | 150 - 200 |

| Azido (-N₃) | Significantly decreases stability | 130 - 180 |

Note: These temperature ranges are illustrative and can vary significantly based on the overall molecular structure and experimental conditions.

Section 5: Implications for Drug Development and Safety

In the context of pharmaceutical development, the thermal stability of a tetrazole-containing API is a critical quality attribute. Instability can lead to:

-

Loss of Potency: Decomposition of the API reduces the effective dose.

-

Formation of Impurities: Decomposition products may be inactive, less active, or even toxic.[4]

-

Safety Hazards: In bulk manufacturing and storage, a highly exothermic decomposition could lead to a thermal runaway event.

Risk Mitigation Strategies

-

Early-Stage Screening: Implement thermal analysis screening (DSC/TGA) early in the drug discovery process to flag potentially unstable compounds.

-

Salt and Polymorph Screening: Investigate different salt forms and polymorphs of the API, as these can have markedly different thermal stabilities.

-

Formulation Development: Carefully select excipients that are compatible with the tetrazole API and do not catalyze its decomposition.

-

Process Safety Management: For manufacturing processes, conduct thorough hazard assessments (e.g., using ARC) to define safe operating limits and develop emergency relief plans.

Figure 3: Decision workflow for managing thermal risks in drug development.

Conclusion

The thermal stability of tetrazole compounds is a complex but manageable challenge. By integrating a sound understanding of decomposition mechanisms with rigorous experimental evaluation, researchers can effectively navigate the risks associated with these high-energy molecules. For medicinal chemists, this enables the design of safer, more stable therapeutics. For materials scientists, it provides the foundation for developing next-generation energetic materials with precisely controlled performance and enhanced safety profiles. As the applications of tetrazoles continue to expand, a deep and practical knowledge of their thermal behavior will remain an indispensable tool for innovation and safety.

References

-

Lesnikovich, A. I. (1992). The thermal decomposition of tetrazoles. Thermochimica Acta, 205, 13-22. [Link]

-

Kiselev, V. G., Cheblakov, P. B., & Gritsan, N. P. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A, 115(8), 1433–1442. [Link]

-

Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (1989). THERMAL DECOMPOSITION OF TETRAZOLE PART II. KINETIC ANALYSIS. Thermochimica Acta, 145, 205-212. [Link]

-

Sinditskii, V. P., Smirnova, A. D., Vatsadze, I. A., & Sheremetev, A. B. (2018). Features of thermal decomposition of N-substituted tetrazoles. Journal of Physics: Conference Series, 946, 012028. [Link]

-

Piekiel, N. W., & Zachariah, M. R. (2012). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. The Journal of Physical Chemistry C, 116(1), 159-166. [Link]

-

Ostrovskii, V. A., Chernova, E. N., Zhakovskaya, Z. A., Pavlyukova, Y. N., Ilyushin, M. A., & Trifonov, R. E. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews, 93(8), RCR5118. [Link]

-

Kaur, M., Singh, M., & Singh, P. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics, 1-21. [Link]

-

Lewandowski, J., & Zięba, A. (2021). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. Materials, 14(16), 4658. [Link]

-

Popova, T. V., & Garella, D. (2018). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 23(9), 2268. [Link]

-

Kiselev, V. G. (2025). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. ResearchGate. [Link]

-

Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(10), 6184-6243. [Link]

-

Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CHEMICAL PROBLEMS OF THE DEVELOPMENT OF NEW MATERIALS AND TECHNOLOGIES, 211-226. [Link]

-

Reva, I., Lapinski, L., & Fausto, R. (2014). (Tetrazol-5-yl)-acetic acid: tautomers, conformers, and isomerization. The Journal of Physical Chemistry A, 118(6), 1032-1044. [Link]

-

Nasrollahzadeh, M., Nezafat, Z., & Shafiei, N. (2021). Use of tetrazoles in catalysis and energetic applications: Recent developments. Molecular Catalysis, 512, 111768. [Link]

-

Piekiel, N. W., Cavicchi, R. E., & Zachariah, M. R. (2012). Initiation and Decomposition of Tetrazole Containing Green Energetic Materials. MRS Proceedings, 1405, mrsf11-1405-s02-03. [Link]

-

Bagab, M. A., & De, S. (2024). An Integrated Experimental and Modeling Approach for Assessing High-Temperature Decomposition Kinetics of Explosives. Journal of the American Chemical Society. [Link]

-

Kiselev, V. G., Gritsan, N. P., & Cheblakov, P. B. (2018). Tautomerism and thermal decomposition mechanism of tetrazole by high-level ab initio study. ResearchGate. [Link]

-

Ostrovskii, V. A., & Koldobskii, G. I. (2019). Studies on tautomerism in tetrazole: Comparison of Hartree-Fock and density functional theory quantum chemical methods. ResearchGate. [Link]

-

Zhang, Y., & Zhang, C. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Current Organic Chemistry, 21(28), 2735-2754. [Link]

-

Richardson, P., Kitos, A. A., Triglav, M., Ovens, J. S., Laroche, I., Delisle, S., ... & Murugesu, M. (2023). Synthesis and detonation performance of novel tetrazolyl–triazine nitrogen-rich energetic materials. Dalton Transactions, 52(46), 16685-16693. [Link]

-

Wikipedia. (n.d.). Tetrazole. In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Li, Y., & Wang, Y. (2022). Research Progress on the Synthesis of Tetrazole-based Nitrogen-rich Energetic Compounds. Chinese Journal of Energetic Materials, 30(1), 72-87. [Link]

-

Nasrollahzadeh, M., Shafiei, N., Nezafat, Z., & Sajjadi, M. (2021). Use of tetrazoles in catalysis and energetic applications: Recent developments. Molecular Catalysis, 512, 111768. [Link]

-

Sinditskii, V. P., Smirnova, A. D., & Sheremetev, A. B. (2019). Tetrazoles. ResearchGate. [Link]

-

Ostrovskii, V. A., Chernova, E. N., Zhakovskaya, Z. A., Pavlyukova, Y. N., Ilyushin, M. A., & Trifonov, R. E. (2025). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. ResearchGate. [Link]

-

Yang, K., & Shreeve, J. M. (2025). Promising Nitrogen and Oxygen-rich Tetrazole and Its Energetic Salts-Synthesis, Characterization and Thermal Properties. ResearchGate. [Link]

-

Klapötke, T. M. (2025). New Energetic Materials featuring Tetrazoles and Nitramines – Synthesis, Characterization and Properties. ResearchGate. [Link]

-

Ostrovskii, V. A., Chernova, E. N., Zhakovskaya, Z. A., Pavlyukova, Y. N., Ilyushin, M. A., & Trifonov, R. E. (2024). Decomposition products of tetrazoles. ResearchGate. [Link]

-

Zhang, T. (2015). The Application of Thermal Analysis to Research on Energetic Materials. ResearchGate. [Link]

-

Dow. (2021). Industrial Perspectives on Energetic Materials. Purdue College of Engineering. [Link]

-

Garella, D., & Popova, T. V. (2020). A Synthetic Route Toward Tetrazoles: The Thermolysis of Geminal Diazides. ResearchGate. [Link]

-

Muravyev, N. V. (2023). Thermal stability vs. energy content of compound: Thermolysis of tetrazino-tetrazine 1,3,6,8-tetraoxide (TTTO) from a broad perspective. Chemical Engineering Journal, 471, 145032. [Link]

-

McCloskey, A. L., & Snyder, H. R. (1955). The Heats of Combustion of Compounds Containing the Tetrazole Ring. Journal of the American Chemical Society, 77(10), 2689-2691. [Link]

-

Folly, P. (2004). Thermal Stability of Explosives. CHIMIA International Journal for Chemistry, 58(6), 394-400. [Link]

-

Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(10), 6184–6243. [Link]

-

Tutar, A., & Zorlu, Y. (2025). An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. ResearchGate. [Link]

-

Sharma, P., & Kumar, A. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Synthesis, 18(5), 456-476. [Link]

Sources

- 1. Tetrazole - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Progress on the Synthesis of Tetrazole-based Nitrogen-rich Energetic Compounds [energetic-materials.org.cn]

- 6. Initiation and Decomposition of Tetrazole Containing Green Energetic Materials | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]

- 7. scispace.com [scispace.com]

- 8. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]

- 13. mdpi.com [mdpi.com]

- 14. engineering.purdue.edu [engineering.purdue.edu]

Methodological & Application

Application Note & Protocol: Strategic Use of 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol in Advanced Organic Synthesis

Introduction: Unveiling the Synthetic Potential

1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol is a highly functionalized heterocyclic compound that has emerged as a valuable reagent in modern organic synthesis. As a member of the tetrazole family, it possesses a unique combination of properties derived from its polynitrogen ring system and the nucleophilic thiol group.[1][2] The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity (pKa) and spatial characteristics but with enhanced metabolic stability and lipophilicity.[3][4] This has made tetrazole-containing molecules cornerstones in medicinal chemistry, appearing in blockbuster drugs like the antihypertensive agent losartan.[3][5]

The primary synthetic utility of 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol stems from the reactivity of its thiol moiety. It serves as a potent sulfur nucleophile for forging carbon-sulfur bonds, a critical linkage in numerous biologically active compounds. Its most prominent application is in the synthesis and modification of β-lactam antibiotics, particularly cephalosporins, where its incorporation at the C-3' position is a key strategy for modulating the drug's antibacterial spectrum, pharmacokinetic profile, and stability against β-lactamase enzymes.[6][7]

This guide provides a comprehensive overview of the physicochemical properties, safety considerations, and detailed protocols for the effective application of 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol in key synthetic transformations.

Physicochemical Properties & Safety Data

A thorough understanding of the reagent's properties and handling requirements is paramount for safe and successful experimentation.

| Property | Value |

| Chemical Name | 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol |

| CAS Number | 83968-34-5 (Example, specific CAS may vary) |

| Molecular Formula | C₉H₁₀N₄S[8] |

| Molecular Weight | 206.27 g/mol [9] |

| Appearance | Off-white to yellow solid |

| Melting Point | 154 - 158 °C[10] |

| Solubility | Soluble in DMF, DMSO, acetone; sparingly soluble in alcohols. |

Critical Safety & Handling Protocols

1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol is a hazardous substance and requires strict adherence to safety protocols.[10][11] The toxicological properties have not been exhaustively investigated, demanding a cautious approach.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (inspect before use), and a lab coat.[12][13][14]

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]

-

Fire & Explosion Hazard: The compound is a flammable solid and may cause an explosion upon heating.[10][14] Keep away from heat, sparks, open flames, and other ignition sources.[10][12][13] Use non-sparking tools and ensure proper grounding of equipment.[12] For fire extinguishing, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[12][13][14]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[12][13]

-

Handling: Avoid all personal contact.[11] Prevent dust formation. After handling, wash hands and any exposed skin thoroughly.[13] Do not eat, drink, or smoke in the work area.[12]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[13][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][13]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor if you feel unwell.[12][13]

-

-

Storage & Disposal: Store in a tightly sealed container in a cool, well-ventilated place.[10] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12][13]

Core Application: Nucleophilic Substitution in Cephalosporin Synthesis

The introduction of a tetrazolylthiomethyl side chain at the C-3 position of the cephalosporin nucleus is a validated strategy for enhancing antibacterial efficacy. The 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol moiety acts as a stable leaving group that is displaced upon interaction with penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to irreversible acylation and inactivation of the enzyme.

Mechanistic Rationale

The core transformation is a nucleophilic substitution reaction. The cephalosporin precursor, typically 7-aminocephalosporanic acid (7-ACA) or a derivative, contains an acetoxy group at the C-3' position, which is an effective leaving group. The 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol, upon deprotonation with a mild base, forms a highly nucleophilic thiolate anion. This anion then displaces the acetoxy group to form the desired C-S bond.

Caption: Workflow for Cephalosporin C-3' Modification.

Detailed Experimental Protocol: Synthesis of a C-3' Tetrazolylthiomethyl Cephalosporin

This protocol describes the reaction of 7-aminocephalosporanic acid (7-ACA) with 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol.

Materials:

-

7-aminocephalosporanic acid (7-ACA)

-

1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol

-

Sodium bicarbonate (NaHCO₃)

-

Acetonitrile (anhydrous)

-

Water (deionized)

-

Acetone

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

Procedure:

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend 7-aminocephalosporanic acid (1.0 eq) in a mixture of acetonitrile and water (e.g., 5:1 v/v).

-

Thiolate Formation: In a separate beaker, dissolve 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol (1.1 eq) and sodium bicarbonate (1.2 eq) in water. Stir until a clear solution is obtained. The base deprotonates the thiol, generating the active nucleophile.

-

Reaction Initiation: Add the aqueous thiolate solution to the 7-ACA suspension. Heat the reaction mixture to 60-70 °C. The elevated temperature is necessary to facilitate the displacement of the relatively stable acetoxy leaving group.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

-

Workup & Isolation:

-

Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath to 0-5 °C.

-

Carefully adjust the pH of the solution to ~2.0-2.5 with 1 M HCl. This step protonates the carboxylic acid and any unreacted amine, causing the product to precipitate.

-

Stir the resulting slurry in the cold for 1-2 hours to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake sequentially with cold water and then cold acetone to remove residual starting materials and salts.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., aqueous acetone or ethanol) if necessary.

-

Drying & Characterization: Dry the purified product under vacuum at 40 °C. Characterize the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Broader Synthetic Applications

While its use in β-lactam chemistry is prominent, the reactivity of 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol extends to other areas of organic synthesis.

General S-Alkylation for Thioether Synthesis

The compound is an excellent precursor for the synthesis of diverse aryl-alkyl thioethers.[15] This reaction follows a standard S-alkylation mechanism and is broadly applicable.

Caption: General S-Alkylation Reaction Scheme.

Illustrative Protocol (General S-Alkylation):

-

Dissolve 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol (1.0 eq) in anhydrous acetone or DMF in a round-bottom flask under a nitrogen atmosphere.

-

Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, use with caution). Stir the suspension for 15-30 minutes at room temperature.

-

Add the alkylating agent (e.g., benzyl bromide, 1.05 eq) dropwise to the mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.[16]

-

Upon completion, filter off any inorganic salts. Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude thioether, which can be purified by column chromatography.

Coordination Chemistry and Catalysis

The nitrogen and sulfur atoms in the molecule can act as coordination sites for metal ions. This has led to the synthesis of novel coordination polymers and complexes with interesting magnetic and fluorescent properties, suggesting potential applications in materials science.[17][18]

Conclusion

1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol is a versatile and powerful reagent for introducing the tetrazolylthio moiety into organic molecules. Its primary application in the modification of cephalosporin antibiotics highlights its importance in medicinal chemistry and drug development. By understanding the mechanistic principles and adhering to the detailed protocols and safety guidelines presented, researchers can effectively leverage this compound to construct complex, high-value molecules for a range of scientific applications.

References

-

Alfa Aesar. (2024). SAFETY DATA SHEET - 1-Phenyl-1H-tetrazole-5-thiol. [Link]

-

Barreiro, S. O., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI. [Link]

-

Kramer, F., et al. (2021). Synthesis and biological evaluation of new cephalosporin derivatives containing cyclic disulfide moieties. bioRxiv. [Link]

-

Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. Journal of Organic Chemistry, 86, 12452-12459. [Link]

-

Schoenfisch, M. H., et al. (2012). Synthesis of cephalosporin-3′-diazeniumdiolates: biofilm dispersing NO-donor prodrugs activated by β-lactamase. Chemical Communications. [Link]

-

PubChem. 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol. National Center for Biotechnology Information. [Link]

-

Wei, C. X., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(4), 5528-5553. [Link]

-

NIST. 1H-Tetrazole-5-thiol, 1-phenyl-. NIST Chemistry WebBook. [Link]

-

Li, Y., et al. (2017). A straightforward synthesis of alkyl 1H-tetrazol-5-yl thioethers via a one-pot reaction of aldehydes and 1H-tetrazole-5-thiols mediated by N-tosylhydrazones. RSC Advances. [Link]

-

Wang, Y., et al. (2016). Five new complexes based on 1-phenyl-1 H -tetrazole-5-thiol: Synthesis, structural characterization and properties. Journal of Molecular Structure, 1128, 518-524. [Link]

-

Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]

-

Zhang, X., et al. (2009). Synthesis of cefozopran hydrochloride. ResearchGate. [Link]

-

Nasrollahzadeh, M., & Shokri, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. Journal of the Chinese Chemical Society. [Link]

-

Kumar, A., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. International Journal of Modern Physics and Applications. [Link]

- Google Patents. (1985).

-

PrepChem. (n.d.). Synthesis of 1-(3-carboxypropyl)tetrazole-5-thiol. [Link]

-

ResearchGate. (2016). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties | Request PDF. [Link]

-

Kumar, S., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Wu, Y., et al. (2012). Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. Advances in Chemical Engineering and Science. [Link]

-

Kumar, V., et al. (2018). Diastereoselective One Pot Five-Component Reaction toward 4-(Tetrazole)-1,3-Oxazinanes. Organic Letters. [Link]

-

Al-Masoudi, N. A. (2022). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Egyptian Journal of Chemistry. [Link]

-

Karrouchi, K., et al. (2018). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]

-

ResearchGate. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. [Link]

-

Li, W., et al. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium. Colloids and Surfaces A: Physicochemical and Engineering Aspects. [Link]

-

Kumar, V., et al. (2017). Diastereoselective One Pot Five-Component Reaction toward 4-(Tetrazole)-1,3-Oxazinanes. RSC Advances. [Link]

Sources

- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol | C9H10N4S | CID 839683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(3,4-DIMETHYLPHENYL)-1H-TETRAZOLE-5-THIOL CAS#: [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. hoelzel-biotech.com [hoelzel-biotech.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.dk [fishersci.dk]

- 15. A straightforward synthesis of alkyl 1H-tetrazol-5-yl thioethers via a one-pot reaction of aldehydes and 1H-tetrazole-5-thiols mediated by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. PlumX [plu.mx]

- 18. researchgate.net [researchgate.net]

1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol as a ligand in coordination chemistry

Note: Data are hypothetical for illustrative purposes but reflect typical trends where the complex is more active than the free ligand. [10]

References

- Ai-Samarrai, N. A., & Al Samarrai, O. R. (2024). Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands and 1,2-Bis(diphenyl phosphino)ethane, and study the anticancer activity against HepG2 Liver cell line. Samarra Journal of Pure and Applied Science.

- Patil, S. A., et al. (2021). Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route. PubMed Central.

- (2021). Biological activities importance of Tetrazole derivatives.

- (2012). Catalytic Oxidative Coupling of 1-Phenyl-1H-tetrazole-5-thiol (HL) and Complex [Cu (I) 6L6] with a Chair Configuration.

- Khan, I., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.

- Myznikov, L. V., Hrabalek, A., & Koldobskii, G. I. (2007). Drugs in the Tetrazole Series.

- (2023).

- Al-Jibouri, M. N. A., & Al-Masoudi, W. A. M. (2022). The Synthesis, characterization and anti-cancer activity of gold (III) and nickel (II) metal ion complexes derived from tetrazole – triazole compound. Al-Nahrain Journal of Science.

- Wang, J., et al. (2022). Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties. RSC Advances.

- Zhang, Y., et al. (2017).

- Gaggìa, F., et al. (2023). Advantageous Reactivity of Unstable Metal Complexes: Potential Applications of Metal-Based Anticancer Drugs for Intratumoral Injections.

- Wang, Y., et al. (2012). Dimerization of 1-Phenyl-1H-tetrazole-5-thiol over Metalloporphyrin Catalysts.

- Bak, A., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.

- Geng, M., et al. (2022). The structures and catalytic behaviors of two new complexes based on bifunctional tetrazole-carboxylate connector. Brazilian Journal of Food Technology.

- Song, J. F., et al. (2017). Five new complexes based on 1-phenyl-1 H -tetrazole-5-thiol: Synthesis, structural characterization and properties. Journal of Molecular Structure.

- El-Gazzar, A. A., et al. (2023). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules.

- Khan, I., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.

- Al-Masoudi, W. A. M., & Al-Jibouri, M. N. A. (2022). Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research.

- Kumar, S., & Narasimhan, B. (2021). Review: Synthesis, Reactions and Biological Applications of Tetrazole Based Quinoline Derivatives. Chemical Research and Technology.

- Yue, C. Y., et al. (2013). Coordination modes of the tetrazole-5-thiol unit found in the...

- (2017). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties.

- Al-Jibouri, M. N. A. (2019). Mixed Ligand Complexes of Hg-tetrazole-thiolate with phosphine, Synthesis and spectroscopic studies. Tikrit Journal of Pure Science.

- (2022). An In-depth Technical Guide to 1H-Tetraazol-5-ol Compounds: Synthesis, Biological Activity, and Experimental Protocols. Benchchem.

- Al-Oran, W. A. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PubMed Central.

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. PlumX [plu.mx]

- 8. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Review: Synthesis, Reactions and Biological Applications of Tetrazole Based Quinoline Derivatives [chemrestech.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemistryjournals.net [chemistryjournals.net]

- 14. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Synthesis, characterization and anti-cancer activity of gold (III) and nickel (II) metal ion complexes derived from tetrazole – triazole compound: gold (III) and nickel (II) metal ion complexes derived from tetrazole – triazole compound | Al-Nahrain Journal of Science [anjs.edu.iq]

- 16. Advantageous Reactivity of Unstable Metal Complexes: Potential Applications of Metal-Based Anticancer Drugs for Intratumoral Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sjpas.com [sjpas.com]

Application Notes & Protocols for the Synthesis of Novel Antifungal Agents

Introduction: The Imperative for Novel Antifungal Synthesis

The rising incidence of invasive fungal infections, particularly among immunocompromised populations, poses a significant and growing threat to global health.[1][2] This challenge is compounded by the emergence of drug-resistant fungal strains, which limits the effectiveness of the current, relatively small arsenal of antifungal drugs.[1][3] Fungi, as eukaryotic organisms, share cellular machinery with their human hosts, which narrows the number of unique molecular targets that can be exploited for drug development without causing host toxicity.[4]

Currently, the major classes of antifungal agents—polyenes, azoles, and echinocandins—target a limited number of pathways, primarily related to the fungal cell membrane's ergosterol biosynthesis or the cell wall's glucan synthesis.[1][4][5] This limited diversity of targets makes the development of cross-resistance a serious concern.[4] Consequently, there is an urgent and undeniable need for the development of new, safe, and efficacious antifungal agents with novel mechanisms of action.[1][2]

This technical guide provides an in-depth exploration of modern synthetic strategies and protocols for the development of next-generation antifungal agents. We will delve into the structure-activity relationships (SAR) of established classes, introduce innovative synthetic methodologies like click chemistry, and provide detailed, field-proven protocols for both synthesis and evaluation. Our focus is on the causality behind experimental choices, empowering researchers to not only replicate but also innovate in the vital field of antifungal drug discovery.

The Azole Scaffold: Optimizing the Cornerstone of Antifungal Therapy

Azole antifungals have been a mainstay of therapy for decades.[6] Their primary mechanism of action is the inhibition of lanosterol 14-α-demethylase (encoded by the ERG11 or CYP51 gene), a critical cytochrome P450-dependent enzyme in the ergosterol biosynthesis pathway.[1][7][8] By blocking this enzyme, azoles deplete ergosterol and cause the accumulation of toxic sterol intermediates, which disrupts the fungal cell membrane's integrity and function.[1][4][7]

The core pharmacophore consists of a five-membered heterocyclic ring (imidazole or triazole) that coordinates with the heme iron atom in the enzyme's active site.[6] Structure-activity relationship (SAR) studies are crucial for designing new azoles with enhanced potency, a broader spectrum of activity, and improved metabolic profiles.[3][9]

Caption: Mechanism of action of azole antifungals.

Structure-Activity Relationship (SAR) Insights for Azoles

SAR studies aim to understand how chemical modifications affect antifungal potency.[7] Key areas of modification include:

-

The Azole Ring: Triazole rings generally offer greater metabolic stability and selectivity compared to imidazole rings.

-

The Core Scaffold: The central carbon-bearing hydroxyl group is crucial for binding. Modifications here can impact binding affinity and pharmacokinetics.

-